2-Chloro-N-methylaniline
Overview
Description
2-Chloro-N-methylaniline, also known as N-methyl-2-chloroaniline, is a secondary amine .
Synthesis Analysis
The methylation of anilines with methanol can be catalyzed by cyclometalated ruthenium complexes . This hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) . The iridium-catalyzed borylation of 2-Cl-N-MA affords the corresponding ortho-borylated derivative .
Molecular Structure Analysis
The molecular formula of 2-Chloro-N-methylaniline is C7H8ClN . For more detailed structural information, you may refer to resources like the NIST Chemistry WebBook .
Chemical Reactions Analysis
The forward and reverse reactions of N-methylaniline-blocked polyisocyanates were studied in detail . The electronic and steric effects of the substituents were reflected uniformly in the deblocking temperature, equilibrium temperature, and rate constants of the reverse reactions .
Physical And Chemical Properties Analysis
2-Chloro-N-methylaniline has a boiling point of 218 °C, a density of 1.15 g/mL at 25 °C, and a refractive index of n20/D 1.579 .
Scientific Research Applications
Application in Polymer Science
- Scientific Field : Polymer Science .
- Summary of the Application : 2-Chloro-N-methylaniline is used in the synthesis of polyanilines, which are known for their extraordinary features such as ease of synthesis, low cost, considerable electrical conductivity, rich chemistry, and strengthened biocompatibility . The scientific world has now diverged to the area of substituted polyanilines in the recent past owing to the efficient solubility, processability, and extended applications in different fields .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source. However, the synthesis of polyanilines typically involves oxidative polymerization .
- Results or Outcomes : The wide application potentials of substituted polyanilines and their blends and composites in diverse fields such as in sensors, electrochromic display devices, solar cells, supercapacitors, batteries, semiconductors, and anticorrosion materials, and in a variety of biological applications, have been highlighted .
Application in Glucose Sensing
- Scientific Field : Biomedical Engineering .
- Summary of the Application : The biocompatibility of poly(N-methylaniline)/chitosan/H2SO4 offers a new path for glucose sensing applications .
- Methods of Application : The current research on H2O2 detection focuses primarily on electrode changes to reduce overpotential and boost electron transfer kinetics, which would influence sensing efficiency .
- Results or Outcomes : The specific results or outcomes were not detailed in the source. However, it is suggested that this approach could improve the efficiency of glucose sensing .
Methylation of Anilines
- Scientific Field : Organic Chemistry .
- Summary of the Application : 2-Chloro-N-methylaniline is used in the methylation of anilines, a process that is regularly used to influence the lipophilicity of such compounds, thus making them more biologically accessible .
- Methods of Application : This hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base). The process involves the dehydrogenation of methanol, which leads to the formation of a more reactive aldehyde or ketone that can then undergo reactions like aldol condensation or imine formation .
- Results or Outcomes : Cyclometalated ruthenium complexes allow the effective methylation of anilines with methanol to selectively give N-methylanilines .
Synthesis of 1-Methyl-2-Thioacetylpyrrole
- Scientific Field : Organic Synthesis .
- Summary of the Application : 2-Chloro-N-methylaniline is used to produce 1-methyl-2-thioacetylpyrrole .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source. However, the synthesis typically involves the use of Lawesson’s reagent and solvent tetrahydrofuran .
- Results or Outcomes : The specific results or outcomes were not detailed in the source. However, it is suggested that this approach could improve the efficiency of the synthesis .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a combustible liquid that causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Future Directions
properties
IUPAC Name |
2-chloro-N-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-9-7-5-3-2-4-6(7)8/h2-5,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNNILPYHCKCFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50239323 | |
Record name | Benzenamine, 2-chloro-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50239323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-methylaniline | |
CAS RN |
932-32-1 | |
Record name | Benzenamine, 2-chloro-N-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932321 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 2-chloro-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50239323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-N-methylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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